molecular formula C12H8N2O4 B1612248 5-(3-Nitrophenyl)nicotinic acid CAS No. 898907-67-0

5-(3-Nitrophenyl)nicotinic acid

Cat. No.: B1612248
CAS No.: 898907-67-0
M. Wt: 244.2 g/mol
InChI Key: SCCBPJUNKJQITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Nitrophenyl)nicotinic acid: is an organic compound with the molecular formula C12H8N2O4 It is a derivative of nicotinic acid, where a nitrophenyl group is attached to the fifth position of the nicotinic acid ring

Mechanism of Action

Target of Action

5-(3-Nitrophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . These targets include nicotinic acid receptors and nicotinamide adenine dinucleotide (NAD+) . These receptors and coenzymes play crucial roles in various metabolic processes, including redox reactions .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes . This interaction leads to changes in the metabolic processes within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAD±dependent pathway . This pathway is crucial for redox metabolism, and maintaining the intracellular pool of niacin is vital for its functioning . The compound also affects other pathways downstream of the nicotinic receptors .

Pharmacokinetics

Nicotinic acid is known to have high GI absorption , and its bioavailability is influenced by factors such as dosage form and administration route .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These effects include neoangiogenesis, cell division, and proliferation . The compound affects both neural and non-neural cells through specific pathways downstream of nicotinic receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the availability of nicotinic acid in the environment . Suboptimal levels of nicotinic acid have been correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .

Biochemical Analysis

Biochemical Properties

5-(3-Nitrophenyl)nicotinic acid, like other forms of niacin, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are involved in numerous biochemical reactions, acting as electron donors or acceptors in redox reactions .

Cellular Effects

It is known that niacin, from which this compound is derived, plays a vital role in cellular functions . Niacin is required to form nicotinamide adenine dinucleotide (NAD), a vital molecule in cellular functions . The amount of NAD reduces with aging, leading to aging at the cellular level .

Molecular Mechanism

It is known that niacin, from which this compound is derived, is involved in the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Temporal Effects in Laboratory Settings

It is known that the binding potential of nAChRs in the brains of smokers decreased by 33.5% ± 10.5% after 4 h of smoking cessation, increased by 25.7% ± 9.2% after 10 d of smoking cessation, and decreased to the level of nonsmokers after 21 d of smoking cessation .

Dosage Effects in Animal Models

It is known that niacin, from which this compound is derived, has been shown to have beneficial effects in animal models with glioblastomas .

Metabolic Pathways

This compound is involved in the metabolic pathways of niacin . Niacin is converted to NAD+ in a three-step reaction pathway, and its formation from nicotinic acid occurs in a three-step process .

Transport and Distribution

It is known that niacin, from which this compound is derived, cannot be transported into human cells, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

It is known that the distinct localization of the various NMNAT enzymes indicates that there are likely to be distinct pools of NAD+ in the different subcellular organelles and that these pools are independently regulated through the activity of a given NMNAT .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification and Nitration: One common method for synthesizing 5-(3-nitrophenyl)nicotinic acid involves the esterification of benzoic acid followed by nitration.

    Oxidation of Pyridine Derivatives: Another method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid.

Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale oxidation processes. These processes utilize raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, with catalysts and oxidizing agents to achieve high yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Nitrophenyl)nicotinic acid can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, sulfonating agents.

Major Products:

    Oxidation: Nitroso derivatives, higher oxidation state compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Nitrophenyl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, derivatives of nicotinic acid, including this compound, are studied for their potential therapeutic effects. These compounds have shown promise in the treatment of diseases such as hyperlipidemia and certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Comparison with Similar Compounds

Uniqueness: 5-(3-Nitrophenyl)nicotinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other nicotinic acid derivatives .

Properties

IUPAC Name

5-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCBPJUNKJQITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611258
Record name 5-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898907-67-0
Record name 5-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Nitrophenyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Nitrophenyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-(3-Nitrophenyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-(3-Nitrophenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-(3-Nitrophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.